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molecular formula C11H16O4 B2883627 3,5-Dihydroxyadamantane-1-carboxylic acid CAS No. 83406-09-1

3,5-Dihydroxyadamantane-1-carboxylic acid

Cat. No. B2883627
M. Wt: 212.245
InChI Key: MDTVSQIPVYZMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235851B1

Procedure details

To 25 ml of acetic acid were added 10 mmol of 1,3-adamantanediol, 1 mmol of NHPI and 0.005 mmol of Co (AA)2, a gas pack containing a mixed gas (2 lit. of carbon monoxide and 0.5 lit. of oxygen; pressure:5 kg/cm2) was connected with the reactor, and the resultant mixture was stirred at a temperature of 60° C. for 6 hours. And, as a result, the 1,3-adamantanediol was converted into a 1-carboxy-3,5-adamantanediol (yield: 80%) with a conversion of 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
Co
Quantity
0.005 mmol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12([OH:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][C:3]([OH:11])([CH2:4]3)[CH2:2]1)[CH2:8]2.[C]=O.O=O.[C:17]([OH:20])(=[O:19])C>>[C:17]([C:5]12[CH2:10][C:1]3([OH:12])[CH2:8][CH:7]([CH2:9][C:3]([OH:11])([CH2:2]3)[CH2:4]1)[CH2:6]2)([OH:20])=[O:19] |^3:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3(CC(CC(C1)C3)C2)O)O
Step Four
Name
Quantity
10 mmol
Type
reactant
Smiles
C12(CC3(CC(CC(C1)C3)C2)O)O
Name
Co
Quantity
0.005 mmol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C12CC3(CC(CC(C1)C3)(C2)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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